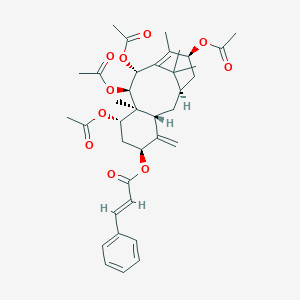

2-Deacetoxytaxinine J

描述

2-Deacetoxytaxinine J is a taxane diterpenoid compound isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana . It is known for its significant anticancer activity, particularly against breast cancer cell lines . The compound has a molecular formula of C37H46O10 and a molecular weight of 650.76 .

准备方法

Synthetic Routes and Reaction Conditions: 2-Deacetoxytaxinine J can be synthesized through various chemical reactions involving the modification of taxane skeletons. The synthesis typically involves multiple steps, including esterification, acetylation, and selective deacetylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Taxus species, followed by purification processes such as column chromatography and high-performance liquid chromatography . The yield from natural sources is relatively low, making the industrial synthesis a more viable option for large-scale production.

化学反应分析

Types of Reactions: 2-Deacetoxytaxinine J undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alcohols .

科学研究应用

Introduction to 2-Deacetoxytaxinine J

This compound is a compound derived from the Taxus genus, specifically from Taxus media. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. The Taxus species are well-known for producing taxanes, which have significant applications in cancer treatment, particularly in the formulation of chemotherapeutic agents like paclitaxel (Taxol).

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated its effectiveness against breast and lung cancer cells, highlighting its potential as a lead compound for drug development.

Mechanistic Studies

Mechanistic investigations have revealed that this compound may interact with microtubules, similar to other taxanes. This interaction disrupts normal mitotic processes, leading to cell death in rapidly dividing cancer cells. Further studies are needed to elucidate the precise molecular pathways involved.

Synergistic Effects with Other Drugs

Recent studies have explored the synergistic effects of this compound when combined with other chemotherapeutic agents. Preliminary results suggest that co-administration with drugs like doxorubicin enhances cytotoxicity in cancer cells, potentially allowing for lower dosages and reduced side effects.

Natural Product Synthesis

The compound has also been investigated for its role in natural product synthesis. Researchers are exploring biosynthetic pathways involving this compound as a precursor for generating novel taxane derivatives with improved therapeutic profiles.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established taxanes .

Case Study 2: Mechanistic Insights

In another investigation, researchers utilized flow cytometry and Western blot analysis to assess the effects of this compound on the cell cycle of lung cancer cells (A549). The findings revealed G2/M phase arrest and increased levels of pro-apoptotic markers, suggesting a clear mechanism of action .

作用机制

2-Deacetoxytaxinine J exerts its effects by binding to polymerized tubulin and stabilizing microtubules, preventing their dissociation . This mechanism disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis in cancer cells . The molecular targets include tubulin and microtubules, which are essential for cell division .

相似化合物的比较

- 2-Deacetoxytaxinine E

- 7-Deacetoxytaxinine J

- Taxinine J

- Taxol (Paclitaxel)

- Cephalomannine

Comparison: 2-Deacetoxytaxinine J is unique due to its specific structure and significant anticancer activity . Compared to other taxane diterpenoids, it has a distinct mechanism of action and higher potency against certain cancer cell lines . For example, Taxol (Paclitaxel) also stabilizes microtubules but has different pharmacokinetic properties and clinical applications .

生物活性

2-Deacetoxytaxinine J (DAT-J) is a taxane diterpenoid derived from the Taxus species, particularly Taxus mairei. This compound has garnered attention for its potential anticancer properties, especially in combating multidrug-resistant (MDR) cancer cell lines. The biological activity of DAT-J has been explored through various in vitro and in vivo studies, revealing promising results against several cancer types.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structural features contribute to its biological activity, particularly its ability to interact with cellular mechanisms involved in cancer progression.

Anticancer Activity

In Vitro Studies:

- Breast Cancer Cell Lines: DAT-J has demonstrated significant cytotoxicity against breast cancer cell lines, notably MCF-7 and MDA-MB-231. In a study, it exhibited effective inhibition at concentrations of 20 µM and 10 µM, respectively .

- Multidrug Resistance: A small library of DAT-J derivatives was synthesized and evaluated for their ability to reverse drug resistance in human mammary carcinoma cells (MCF7-R). One derivative showed promising activity at a concentration of 0.1 µM when combined with paclitaxel, indicating potential for enhancing the efficacy of existing chemotherapy agents .

In Vivo Studies:

- Animal Models: The anticancer efficacy of DAT-J was further validated in animal models, where it demonstrated significant tumor growth inhibition compared to control groups. These findings support its potential as a therapeutic agent in clinical settings .

The anticancer effects of DAT-J are primarily attributed to its ability to disrupt microtubule dynamics, which is crucial for cell division. By stabilizing microtubules, DAT-J interferes with the mitotic spindle formation, leading to apoptosis in cancer cells.

Data Table: Summary of Biological Activities

| Study Type | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| In Vitro | MCF-7 | 20 | Significant cytotoxicity |

| In Vitro | MDA-MB-231 | 10 | Significant cytotoxicity |

| In Vitro (MDR) | MCF7-R | 0.1 (with paclitaxel) | Reversal of drug resistance |

| In Vivo | Xenograft models | N/A | Tumor growth inhibition |

Case Studies and Research Findings

- Anticancer Efficacy : A study published in ScienceDirect highlighted the synthesis and evaluation of novel taxoids derived from DAT-J, demonstrating its significant anticancer activity against various breast cancer models .

- Combination Therapies : Research indicated that combining DAT-J with standard chemotherapeutics like paclitaxel could enhance therapeutic outcomes for patients with resistant cancer types .

- Safety Profile : Preliminary assessments of the safety profile suggest that DAT-J exhibits low toxicity levels in non-cancerous cells, making it a candidate for further clinical development .

属性

IUPAC Name |

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJTXBNFQDJTPL-PXORYUGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Deacetoxytaxinine J and where is it found?

A1: this compound is a taxane diterpenoid naturally found in various Taxus species, including Taxus yunnanensis, Taxus mairei, and Taxus media [, , ]. It is often found alongside other taxanes like taxinine, taxol, and taxuspine.

Q2: Has this compound been isolated from any specific part of the Taxus plant?

A2: Research indicates that this compound has been successfully isolated from different parts of the Taxus plant. It has been found in the seeds of Taxus mairei [], the needles of Taxus media [], and both the heartwood and twigs and leaves of Taxus chinensis var. mairei [].

Q3: What is the molecular formula and weight of this compound?

A3: While a specific molecular formula isn't explicitly provided in the research excerpts, the structure of this compound can be inferred from its name and relation to other taxanes. Further analysis using techniques like mass spectrometry would be needed to definitively determine its molecular formula and weight.

Q4: Are there any studies on the biotransformation of this compound?

A4: Yes, research has explored the biotransformation of this compound using the fungi Absidia coerulea ATCC 10738a []. This study revealed that the fungi successfully metabolized this compound, leading to the identification of new taxane derivatives.

Q5: How does the structure of this compound relate to its activity?

A5: The structure-activity relationship (SAR) of this compound has been a subject of investigation. Research focusing on the synthesis and evaluation of new taxoids derived from this compound has been conducted [, , ]. These studies aim to understand how modifications to the this compound scaffold impact its biological activity, potency, and selectivity.

Q6: What are the potential applications of this compound dimers?

A6: Researchers have explored the synthesis of paclitaxel (docetaxel) / this compound dimers []. These dimers may hold potential for various applications, but further research is needed to fully understand their properties and potential uses.

Q7: Have any specific chemical reactions involving this compound been studied?

A7: Yes, one study focused on achieving highly regio- and stereospecific hydroxylation of the C-1 position of a this compound derivative using dimethyldioxirane (DMDO) []. This type of reaction could be valuable for creating new this compound derivatives with potentially enhanced or altered biological activity.

Q8: What analytical techniques are used to study this compound?

A8: Various spectroscopic techniques, including 1D and 2D NMR, are frequently employed for the structural elucidation of this compound []. Additionally, high-resolution mass spectrometry (HRMS) is used to confirm its molecular weight and formula []. Other techniques like HPLC and TLC are used for isolation and purification [, ].

Q9: Are there any known in vitro or in vivo anticancer activities associated with this compound?

A9: While the provided abstracts don't specify the exact anticancer activities of this compound, research has explored its in vitro and in vivo anticancer activity []. This suggests that the compound might possess potential anticancer properties, but further research is needed to confirm and characterize these effects.

Q10: Has this compound been used as a starting material for synthesizing other compounds?

A10: Yes, this compound has served as a valuable starting material in the synthesis of novel taxoids [, ]. This highlights its potential as a building block for creating new compounds with potentially improved pharmaceutical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。